molecular formula C5F10 B8331882 Hfp tfe CAS No. 25067-11-2

Hfp tfe

Cat. No. B8331882
M. Wt: 250.04 g/mol
InChI Key: PEVRKKOYEFPFMN-UHFFFAOYSA-N
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Patent
US06512063B2

Procedure details

A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process of the invention, carried out at 115° C. in a well-stirred 4.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 3.74 g/hour (g/h) ammonium persulfate, 11.26 g/h sodium phosphate dibasic heptahydrate, 3.75 g/h sodium octyl sulfonate, and 2.4 g/h isopropanol in deionized water, was fed to the reactor at a rate of 10 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a back-pressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 594 g/h tetrafluoroethylene (TFE), 1119 g/h vinylidene fluoride (VF2), and 897 g/h hexafluoropropylene (HFP) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and continued for 5 hours. The effluent polymer dispersion, which had a pH of 4.1 and contained 19.9 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure. Fluoroelastomer product was isolated using calcium nitrate solution. The coagulated polymer was allowed to settle, supernatant serum was removed, and the polymer was washed by reslurrying in water three times before filtering. The wet crumb was dried in an air oven at approximately 50-65° C. to a moisture content of less than 1%. About 12 kg of polymer was recovered at an overall conversion of 94.6%. The product, comprised of 24.0 wt. % TFE units, 45.0 wt. % VF2 units, and 31.0 wt. % HFP units, was an amorphous elastomer having a glass transition temperature of−14° C., as determined by differential scanning calorimetry (heating mode, 10° C./minute, inflection point of transition). Inherent viscosity of the elastomer was 0.76 dL/g, measured at 30° C. in methyl ethyl ketone, and Mooney viscosity, ML(1+10), was 64.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium phosphate dibasic heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium octyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].O.O.O.O.O.O.O.OP([O-])([O-])=O.[Na+].[Na+].C(S([O-])(=O)=O)CCCCCCC.[Na+].[F:40][C:41]([F:45])=[C:42]([F:44])[F:43].C(F)(F)=C.[F:50][C:51]([F:58])([F:57])[C:52]([F:56])=[C:53]([F:55])[F:54]>O.C(O)(C)C>[F:50][C:51]([F:58])([F:57])[C:52]([F:56])=[C:53]([F:55])[F:54].[F:40][C:41]([F:45])=[C:42]([F:44])[F:43] |f:0.1.2,3.4.5.6.7.8.9.10.11.12,13.14,20.21|

Inputs

Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
sodium phosphate dibasic heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
sodium octyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carried out at 115° C. in a well-stirred 4.0-liter stainless steel liquid full reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a back-pressure control valve in the effluent line
CUSTOM
Type
CUSTOM
Details
polymerization
WAIT
Type
WAIT
Details
After 2.0 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
collection of effluent dispersion
WAIT
Type
WAIT
Details
continued for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was separated from residual monomers in a degassing vessel at atmospheric pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=C(F)F)F)(F)F.FC(=C(F)F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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